

# biophysical properties of N1-(2-Methyl)propyl pseudouridine

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An In-depth Technical Guide on the Biophysical Properties of **N1-(2-Methyl)propyl Pseudouridine** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Modified nucleosides are a cornerstone of RNA therapeutics and vaccine development, offering enhanced stability, increased protein expression, and reduced immunogenicity. Among these, N1-substituted pseudouridine derivatives have garnered significant attention. This technical guide provides a comprehensive overview of the anticipated biophysical properties of N1-(2-Methyl)propyl pseudouridine. Due to the limited publicly available data on this specific molecule, this guide extrapolates its characteristics from the well-documented properties of its parent compound, pseudouridine ( $\Psi$ ), and the closely related, clinically relevant analog, N1-methylpseudouridine ( $m1\Psi$ ). The document covers structural features, impact on RNA duplex stability, and inferred biological effects, supplemented with detailed experimental protocols for its characterization.

## Introduction

Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine where the uracil base is linked to the ribose sugar via a C5-C1' carbon-carbon bond instead of the canonical N1-C1' N-glycosidic bond.[1][2] This unique linkage grants Ψ distinct biophysical



properties, including increased conformational flexibility and an additional hydrogen bond donor at the N1 position, which can enhance the structural stability of RNA.[2][3]

Modification of the N1 position of pseudouridine, such as in N1-methylpseudouridine (m1Ψ), has been a pivotal strategy in the development of mRNA vaccines.[4][5] Substituting every uridine with m1Ψ in mRNA has been shown to dramatically reduce the innate immune response and increase protein translation, leading to more effective and safer therapeutics.[4] [6] **N1-(2-Methyl)propyl pseudouridine**, also known as N1-isobutyl-pseudouridine, is another derivative in this class. This guide aims to provide a detailed technical overview of its expected biophysical properties by drawing parallels with Ψ and m1Ψ, offering a valuable resource for researchers engaged in the design and development of novel RNA-based drugs.

# Molecular Structure and Physicochemical Properties

The core structure of **N1-(2-Methyl)propyl pseudouridine** is based on the pseudouridine scaffold, with an isobutyl group attached to the N1 atom of the uracil base. This substitution is expected to influence its steric and electronic properties compared to  $\Psi$  and m1 $\Psi$ .

Property	Uridine (U)	Pseudouridine (Ψ)	N1- methylpseudo uridine (m1Ѱ)	N1-(2- Methyl)propyl pseudouridine (Predicted)
Chemical Formula	C9H12N2O6	C9H12N2O6	C10H14N2O6	C13H20N2O6
Molar Mass	244.20 g/mol	244.20 g/mol	258.23 g/mol [4]	300.31 g/mol
N1-Substituent	-H	-H	-СН₃	-CH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub>
N1 H-bond Donor	No	Yes[1]	No[6]	No
Glycosidic Bond	N1-C1'	C5-C1'[1]	C5-C1'	C5-C1'



## Conformational Characteristics and Impact on RNA Structure

The fundamental structural features of pseudouridine are retained in its N1-substituted derivatives, which are anticipated to confer similar effects on RNA structure.

- Enhanced Conformational Flexibility: The C5-C1' bond in pseudouridine and its analogs has
  greater rotational freedom compared to the N1-C1' bond in uridine. This flexibility allows for
  better base-stacking interactions within an RNA duplex, contributing to increased stability.[2]
   [5]
- Sugar Pucker: Like pseudouridine, N1-(2-Methyl)propyl pseudouridine is expected to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This preference helps to pre-organize the RNA backbone for duplex formation.
- N1-Substitution Effects: The N1 position of pseudouridine possesses a hydrogen bond donor (N1-H) that can form additional interactions, sometimes with the phosphate backbone or water molecules, further stabilizing RNA structures.[1][7] Alkylation at the N1 position, as in N1-methylpseudouridine and N1-(2-Methyl)propyl pseudouridine, removes this hydrogen bond donor.[6] The isobutyl group, being larger than a methyl group, may introduce steric hindrance that could locally influence the major groove of an RNA duplex and modulate interactions with RNA-binding proteins.

## Influence on RNA Duplex Thermal Stability

The incorporation of modified nucleosides can significantly alter the thermal stability of RNA duplexes, typically measured by the melting temperature (T<sub>m</sub>).

Pseudouridine is known to stabilize RNA duplexes, increasing the  $T_m$  compared to uridine-containing counterparts. This stabilization is attributed to improved base stacking and the additional hydrogen bonding capacity of the N1-H.[3][8] N1-methylpseudouridine also enhances duplex stability, often to a greater extent than pseudouridine, due to stronger stacking interactions despite the loss of the N1-H donor.[5]

The effect of N1-(2-Methyl)propyl pseudouridine on  $T_m$  is expected to be stabilizing, likely comparable to or slightly different from m1 $\Psi$ , depending on the sequence context. The larger



hydrophobic isobutyl group could potentially lead to more favorable stacking interactions.

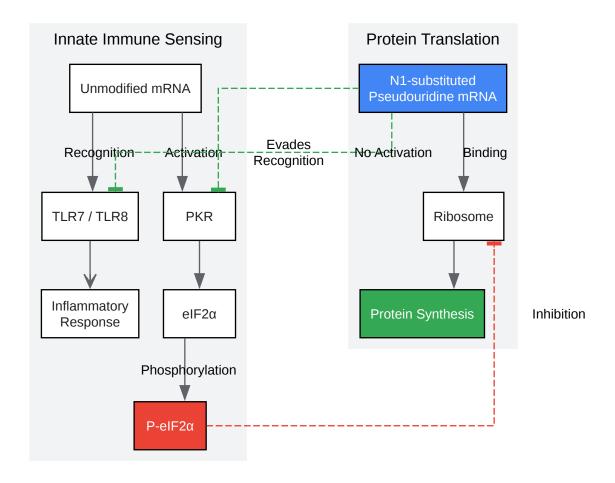
Modification	Sequence Context	ΔT <sub>m</sub> (°C) vs. Uridine	Reference(s)
Pseudouridine (Ψ)	Varies	+1.5 to +4.0	[8]
N1-methyl-Ψ (m1Ψ)	Varies	Generally stabilizing	[5][8]

## **Inferred Biological Activity and Signaling**

The primary therapeutic advantage of N1-alkylated pseudouridine analogs in mRNA is their ability to evade innate immune recognition and enhance translation.

- Reduced Immunogenicity: Toll-like receptors (TLRs), such as TLR7 and TLR8, can recognize
  unmodified single-stranded RNA, triggering an inflammatory response that can lead to
  translational shutdown. The presence of modifications like N1-methylpseudouridine prevents
  this recognition, thus mitigating the immune response.[9] N1-(2-Methyl)propyl
  pseudouridine is predicted to share this crucial property.
- Enhanced Translation: By preventing the activation of immune pathways like the protein kinase R (PKR) pathway, which phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), N1-substituted pseudouridine-modified mRNA leads to more robust and sustained protein production.[9]





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Modified mRNA evades immune sensing to enhance protein synthesis.

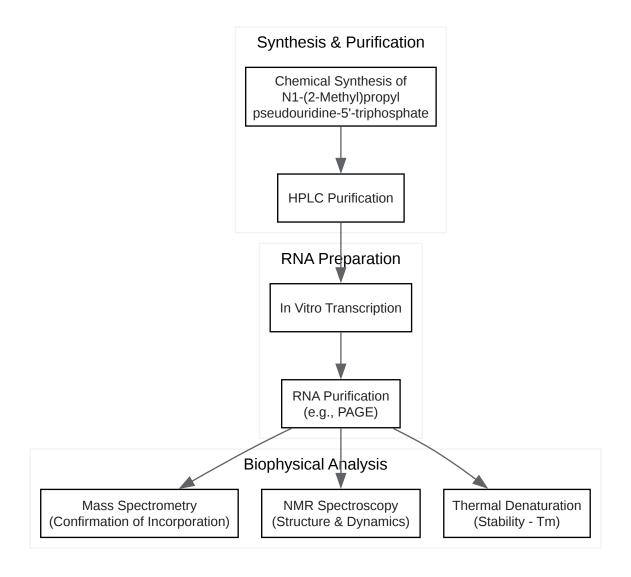
# Experimental Protocols for Biophysical Characterization

A systematic approach is required to determine the precise biophysical properties of **N1-(2-Methyl)propyl pseudouridine**.

### **General Workflow**

The characterization process involves synthesis, incorporation into RNA, and subsequent biophysical analysis.





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Workflow for the biophysical characterization of modified RNA.

### **Protocol: NMR Spectroscopy for Structural Analysis**

NMR is a powerful tool to determine the high-resolution structure and dynamics of modified RNA.[10]

Objective: To confirm the structure of **N1-(2-Methyl)propyl pseudouridine** within an RNA duplex and assess its impact on local conformation.

Materials:



- Purified RNA oligonucleotide containing N1-(2-Methyl)propyl pseudouridine (and an unmodified control).
- NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8).
- 99.9% D<sub>2</sub>O.
- NMR spectrometer (600 MHz or higher) with a cryoprobe.

#### Methodology:

- Sample Preparation: Dissolve the lyophilized RNA sample in NMR buffer to a final concentration of 0.5-1.0 mM. For observing exchangeable imino protons, the sample is prepared in 90% H<sub>2</sub>O/10% D<sub>2</sub>O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D<sub>2</sub>O.
- 1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and folding. The imino proton region (10-15 ppm) provides a fingerprint of the duplex formation.
- 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum in D₂O to assign sugar and base protons by correlating spins within the same ribose ring or base.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum (mixing times of 150-300 ms) in D<sub>2</sub>O to identify through-space proximities between protons. This is crucial for sequential assignment and determining the overall helical structure.
- 2D <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment correlates directly bonded protons and carbons, aiding in resonance assignment and probing the local electronic environment.[11]
- Data Analysis: Process and analyze the spectra to assign resonances, identify characteristic NOE patterns (e.g., H1'-H6/H8), and compare the chemical shifts and conformational features of the modified duplex to the unmodified control.

# Protocol: Thermal Denaturation by UV-Vis Spectrophotometry



This method measures the  $T_m$  of the RNA duplex, providing a direct measure of its thermal stability.

Objective: To quantify the change in thermal stability ( $\Delta T_m$ ) upon incorporation of **N1-(2-Methyl)propyl pseudouridine**.

#### Materials:

- Purified RNA oligonucleotides (modified and control), annealed to their complementary strands.
- Degassed melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
- UV-Vis spectrophotometer equipped with a temperature controller.

#### Methodology:

- Sample Preparation: Prepare samples of the modified and unmodified RNA duplexes at a concentration of 2-5 μM in the melting buffer.
- Annealing: Heat the samples to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper duplex formation.
- Data Acquisition: Place the samples in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
- Data Analysis: Plot absorbance versus temperature to generate a melting curve. The T<sub>m</sub> is
  the temperature at which 50% of the duplex has dissociated, determined by finding the
  maximum of the first derivative of the melting curve. The ΔT<sub>m</sub> is calculated as T<sub>m</sub>(modified) T<sub>m</sub>(unmodified).

### Conclusion

While direct experimental data for **N1-(2-Methyl)propyl pseudouridine** remains scarce in the public domain, a robust profile of its biophysical properties can be inferred from the extensive knowledge of pseudouridine and N1-methylpseudouridine. It is anticipated to be a structure-stabilizing modification that enhances RNA duplex stability through favorable base-stacking



interactions. Biologically, its key predicted feature is the ability to confer immune-evasive properties to mRNA, thereby enhancing translational efficiency. The experimental protocols detailed in this guide provide a clear framework for the validation of these properties, which is essential for its potential application in the development of next-generation RNA therapeutics and vaccines.

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